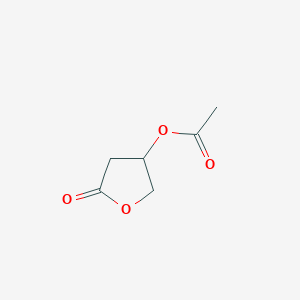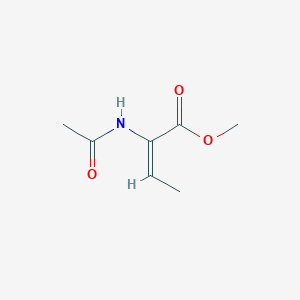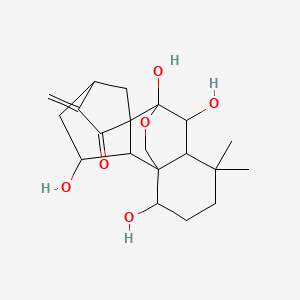
1,2,3-Trimethylimidazolium dimethylphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trimethylimidazolium dimethylphosphate is an ionic liquid with the chemical formula C8H17N2O4P. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3-Trimethylimidazolium dimethylphosphate can be synthesized through a reaction between 1,2-dimethylimidazole and trimethylphosphate. The reaction is typically carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions. The mixture is heated to 80°C and stirred for 1 hour. Acetonitrile is then added, and the mixture is stirred at 80°C for an additional 23 hours. The resulting product is a colorless powder with a melting point of 86-88°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through recrystallization or other separation techniques to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Trimethylimidazolium dimethylphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives of this compound, while substitution reactions may yield compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trimethylimidazolium dimethylphosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and other medical applications.
Wirkmechanismus
The mechanism of action of 1,2,3-trimethylimidazolium dimethylphosphate involves its interaction with various molecular targets and pathways. For example, in the synthesis of microporous aluminophosphates, the compound acts as a structure-directing agent, influencing the formation of specific crystal structures . The compound’s unique properties, such as its ability to form π–π interactions, play a crucial role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Trimethylimidazolium iodide: This compound has similar structural features but different anionic components.
1,2,3-Trimethylimidazolium methyl sulfate: Another similar compound with different anionic components.
1,2,3-Trimethylimidazolium halometallate: This compound has been studied for its unique structural and physico-chemical properties.
Uniqueness
1,2,3-Trimethylimidazolium dimethylphosphate is unique due to its specific anionic component, which imparts distinct properties such as high thermal stability and solubility. These properties make it particularly valuable in applications where other similar compounds may not perform as well.
Eigenschaften
Molekularformel |
C8H17N2O4P |
|---|---|
Molekulargewicht |
236.21 g/mol |
IUPAC-Name |
dimethyl phosphate;1,2,3-trimethylimidazol-1-ium |
InChI |
InChI=1S/C6H11N2.C2H7O4P/c1-6-7(2)4-5-8(6)3;1-5-7(3,4)6-2/h4-5H,1-3H3;1-2H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
HCPFIKVUGQJDHM-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+](C=CN1C)C.COP(=O)([O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide](/img/structure/B12108840.png)


![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12108852.png)

